3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate
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Overview
Description
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is a chemical compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties . The structure of this compound includes a bromine atom, a dioxo group, and a propanoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification with propanoic acid. One common method involves the reaction of 1,4-naphthoquinone with bromine in the presence of a solvent like acetic acid to yield 3-bromo-1,4-naphthoquinone. This intermediate is then reacted with propanoic acid in the presence of a catalyst such as sulfuric acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumoral activities.
Medicine: Investigated for its potential use in developing new drugs for treating cancer and bacterial infections.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate: Similar structure but with a chlorine atom instead of bromine.
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate: Contains a methyl group instead of bromine.
3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate: Contains an amino group instead of bromine .
Uniqueness
The presence of the bromine atom in 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate enhances its reactivity and allows for unique substitution reactions that are not possible with other similar compounds. This makes it a valuable compound for synthetic chemistry and drug development .
Properties
CAS No. |
91270-28-9 |
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Molecular Formula |
C13H9BrO4 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
(3-bromo-1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C13H9BrO4/c1-2-9(15)18-13-10(14)11(16)7-5-3-4-6-8(7)12(13)17/h3-6H,2H2,1H3 |
InChI Key |
ZMHAIYSZGAZQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
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